REACTION_SMILES
|
[C:9]([CH3:10])(=[O:11])[O:12][C:13](=[O:14])[CH3:15].[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH3:8])[n:7]1>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][c:6]([CH3:8])[n:7]1)[C:9]([CH3:10])=[O:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(N)n1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1cccc(C)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |